![molecular formula C7H6N2O2S B1306546 Imidazo[2,1-b]thiazol-6-yl-acetic acid CAS No. 57332-75-9](/img/structure/B1306546.png)
Imidazo[2,1-b]thiazol-6-yl-acetic acid
Overview
Description
Imidazo[2,1-b]thiazol-6-yl-acetic acid is a chemical compound with the molecular formula C7H6N2O2S . It is a unique chemical structure that has been the subject of various research studies due to its potential biological activities .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazol-6-yl-acetic acid consists of an imidazole ring fused with a thiazole ring, with an acetic acid group attached . The exact structure can be represented by the InChI code: 1S/C7H7N2O2S/c10-6(11)3-5-4-9-1-2-12-7(9)8-5/h1-2,4,12H,3H2,(H,10,11) .
Scientific Research Applications
Anticancer Agents
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide. The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity . The most potent compound examined displayed broad-spectrum antiproliferative activity against all of the tested cell lines .
Antifungal Activity
Imidazothiazole derivatives, which include “Imidazo[2,1-b]thiazol-6-yl-acetic acid”, have been found to have antifungal properties .
Antitubercular Activity
Imidazothiazole derivatives have also been found to have antitubercular properties .
Antipsychotic Activity
Imidazothiazole derivatives have been found to have antipsychotic properties .
Antiviral Activity
Imidazothiazole derivatives have been found to have antiviral properties .
Antioxidant Activity
Thiazole derivatives, which include “Imidazo[2,1-b]thiazol-6-yl-acetic acid”, have been found to have antioxidant properties .
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory properties .
Antihypertensive Activity
Thiazole derivatives have been found to have antihypertensive properties .
Safety and Hazards
properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-6(11)3-5-4-9-1-2-12-7(9)8-5/h1-2,4H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIBVYSYFWBQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390147 | |
Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b]thiazol-6-yl-acetic acid | |
CAS RN |
57332-75-9 | |
Record name | Imidazo[2,1-b]thiazol-6-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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